molecular formula C12H13N3O4S B11943087 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole CAS No. 71100-55-5

1-(Mesitylene-2-sulfonyl)-4-nitroimidazole

Cat. No.: B11943087
CAS No.: 71100-55-5
M. Wt: 295.32 g/mol
InChI Key: PAKWZTBBQYPFSX-UHFFFAOYSA-N
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Description

1-(Mesitylene-2-sulfonyl)-4-nitroimidazole is an organic compound with the chemical formula C11H12N4O4S. It is characterized by the presence of a mesitylene group attached to a sulfonyl group and a nitro group on an imidazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole typically involves the introduction of nitro and sulfonyl groups onto the imidazole ring. One common method includes the reaction of mesitylene with chlorosulfonic acid to form mesitylene-2-sulfonyl chloride, which is then reacted with 4-nitroimidazole under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Mesitylene-2-sulfonyl)-4-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(Mesitylene-2-sulfonyl)-4-aminoimidazole.

Scientific Research Applications

1-(Mesitylene-2-sulfonyl)-4-nitroimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions enable the compound to act as a catalyst or a reactive intermediate in various chemical processes .

Comparison with Similar Compounds

1-(Mesitylene-2-sulfonyl)-4-nitroimidazole can be compared with similar compounds such as:

    1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole: This compound has a triazole ring instead of an imidazole ring and exhibits similar reactivity but different biological activity.

    1-(Mesitylene-2-sulfonyl)-5-nitrobenzimidazole: This compound has a benzimidazole ring and is used in similar applications but has different physical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

CAS No.

71100-55-5

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

4-nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole

InChI

InChI=1S/C12H13N3O4S/c1-8-4-9(2)12(10(3)5-8)20(18,19)14-6-11(13-7-14)15(16)17/h4-7H,1-3H3

InChI Key

PAKWZTBBQYPFSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-])C

Origin of Product

United States

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